![molecular formula C22H15ClN2O2 B4975219 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide](/img/structure/B4975219.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide (BCPPA) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. In
作用机制
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide has also been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide has also been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
One advantage of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide for lab experiments is its relatively low toxicity. It has been found to have low cytotoxicity in various cell lines. However, its solubility in water is limited, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide and its potential side effects.
未来方向
There are several potential future directions for research on N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to understand the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide in the brain and its potential therapeutic applications. Additionally, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide may have potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to understand its mechanism of action and to optimize its efficacy and safety.
合成方法
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide is synthesized through a three-step process involving the condensation of 4-chloro-3-nitrobenzoic acid with 2-aminophenol to form 4-chloro-3-(2-hydroxyphenyl)-1,3-benzoxazole. This intermediate is then reacted with phenylacrylic acid to form N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide. The final product is then purified through recrystallization.
科学研究应用
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide has also been shown to have potential as a neuroprotective agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(Z)-N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-12-11-16(24-21(26)13-10-15-6-2-1-3-7-15)14-17(18)22-25-19-8-4-5-9-20(19)27-22/h1-14H,(H,24,26)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHRYEGZISFTLS-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4975138.png)
![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)
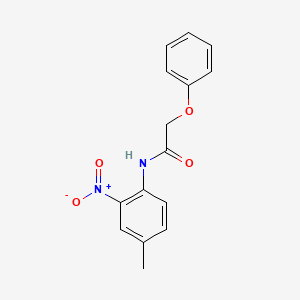
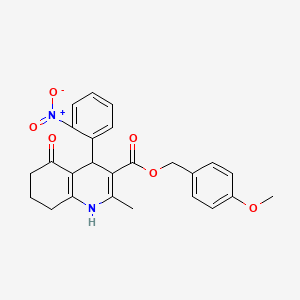
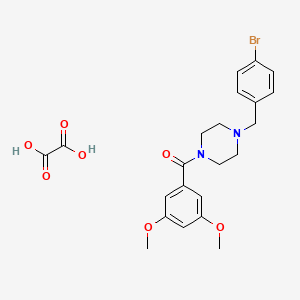
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4975199.png)
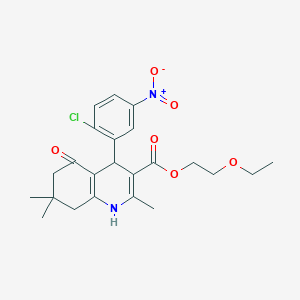
![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4975208.png)
![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4975220.png)
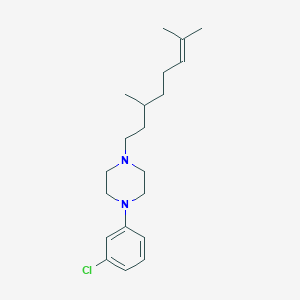
![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4975230.png)
![4-[4-(diethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4975238.png)